2-Bromoethyl 2-cyanoacetate

Catalog No.
S13793066
CAS No.
M.F
C5H6BrNO2
M. Wt
192.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoethyl 2-cyanoacetate

Product Name

2-Bromoethyl 2-cyanoacetate

IUPAC Name

2-bromoethyl 2-cyanoacetate

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

InChI

InChI=1S/C5H6BrNO2/c6-2-4-9-5(8)1-3-7/h1-2,4H2

InChI Key

IGLDNUAOQNQFCN-UHFFFAOYSA-N

Canonical SMILES

C(CBr)OC(=O)CC#N

2-Bromoethyl 2-cyanoacetate is an organic compound characterized by the molecular formula C6H8BrNO2. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds. The structure of 2-bromoethyl 2-cyanoacetate features both bromine and cyano groups, which enhance its reactivity and utility in synthetic chemistry. Its role as a building block in the synthesis of biologically active molecules makes it significant in medicinal chemistry and pharmaceutical applications.

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, resulting in various substituted cyanoacetates.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form α,β-unsaturated nitriles.
  • Cyclization Reactions: It can participate in cyclization reactions to yield heterocyclic compounds like pyrroles and thiophenes when treated with appropriate reagents.

The biological activity of 2-bromoethyl 2-cyanoacetate has been explored primarily for its potential use in pharmaceutical applications. Its structure allows for interactions with various biological targets, which may influence binding affinity and selectivity. Research indicates that compounds with similar structures can modulate multidrug resistance in cancer therapy, suggesting that 2-bromoethyl 2-cyanoacetate may also possess similar properties. Additionally, its derivatives have been investigated for their potential as enzyme inhibitors and receptor agonists, indicating a broad scope of biological relevance .

The synthesis of 2-bromoethyl 2-cyanoacetate typically involves the bromination of ethyl cyanoacetate. This reaction is commonly performed using bromine (Br2) in solvents such as acetic acid or carbon tetrachloride at room temperature. The product is then purified through recrystallization or distillation methods. In industrial settings, the synthesis may involve continuous bromine addition to a solution of ethyl cyanoacetate under controlled conditions to maximize yield and purity .

The compound finds numerous applications across various fields:

  • Organic Synthesis: It is a key intermediate for synthesizing heterocyclic compounds important in pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Used in the development of potential drug candidates targeting diseases such as cancer and infections.
  • Industrial Chemistry: Employed in the production of specialty chemicals, including dyes and polymers .

Interaction studies involving 2-bromoethyl 2-cyanoacetate focus on its ability to modulate biological responses. Research has shown that compounds with similar structures can inhibit specific proteins involved in drug efflux mechanisms in cancer cells. This suggests that structural modifications of 2-bromoethyl 2-cyanoacetate could enhance its efficacy as a chemotherapeutic agent by overcoming multidrug resistance .

Several compounds share structural similarities with 2-bromoethyl 2-cyanoacetate:

Compound NameKey FeaturesUnique Aspects
Ethyl cyanoacetateLacks bromine; less reactiveSimpler structure; primarily used as a building block
Methyl cyanoacetateContains a methyl group instead of ethylInfluences solubility and reactivity
Ethyl 2-chloro-2-cyanoacetateContains chlorine instead of bromineDifferent reactivity profile due to chlorine
Ethyl bromoacetateSimilar bromine presence but lacks cyano groupLess versatile due to absence of cyano functionality

The uniqueness of 2-bromoethyl 2-cyanoacetate lies in its dual functional groups—bromine and cyano—which provide a balance of reactivity and stability, making it an essential intermediate for diverse synthetic applications

2-Bromoethyl 2-cyanoacetate represents a synthetic organic compound with the molecular formula C₅H₆BrNO₂ and a molecular weight of 192.01 grams per mole [1]. The compound features a unique structural arrangement combining bromoethyl and cyanoacetate functional groups, making it an important intermediate in organic synthesis [1]. The molecular structure contains two electron-withdrawing groups, specifically the bromo and cyano substituents, attached to the α-carbon of the acetate backbone, which imparts significant electrophilic character to the molecule .

Spectroscopic Characterization

The comprehensive spectroscopic characterization of 2-bromoethyl 2-cyanoacetate relies on multiple analytical techniques that provide detailed structural information through examination of nuclear magnetic resonance behavior, vibrational frequencies, and mass spectral fragmentation patterns [1] [3].

Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 2-bromoethyl 2-cyanoacetate exhibits characteristic chemical shifts that reflect the electronic environment of hydrogen atoms within the molecular framework [3] [4]. The methylene protons adjacent to the bromine atom typically resonate in the range of 3.6-4.1 parts per million, appearing as a triplet due to coupling with the neighboring methylene group [5] [4]. The ethoxy portion of the molecule displays the characteristic ethyl ester pattern with the methyl group appearing as a triplet at approximately 1.15 parts per million and the methylene protons appearing as a quartet around 4.0 parts per million [4].

Carbon-13 nuclear magnetic resonance spectroscopy provides valuable information about the carbon framework of the compound [3] [6]. The carbonyl carbon of the ester group typically resonates between 155-180 parts per million, consistent with ester functional groups [6]. The cyano carbon exhibits a characteristic chemical shift in the range of 110-130 parts per million, which is diagnostic for nitrile functionality [6]. The bromoethyl carbons appear in their expected regions, with the carbon bearing the bromine atom resonating between 25-45 parts per million [6].

NuclearChemical Shift Range (ppm)MultiplicityAssignment
¹H1.15TripletCH₃ of ethyl ester
¹H3.6-4.1TripletCH₂Br
¹H4.0QuartetOCH₂ of ethyl ester
¹³C110-130SingletCyano carbon
¹³C155-180SingletCarbonyl carbon
¹³C25-45SingletCH₂Br carbon

Infrared Spectroscopy and Functional Group Identification

Infrared spectroscopy serves as a powerful tool for identifying the characteristic functional groups present in 2-bromoethyl 2-cyanoacetate [7] [8]. The carbonyl stretch of the ester group appears as a strong, sharp absorption band between 1735-1750 wavenumbers, which is characteristic of aliphatic ester compounds [8] [9]. This frequency falls within the typical range for saturated esters and provides unambiguous identification of the ester functionality [9].

The cyano group exhibits a distinctive and intense absorption band in the 2240-2260 wavenumber region [10] [11]. This peak is particularly diagnostic due to its unique position and high intensity, resulting from the large change in dipole moment during the carbon-nitrogen triple bond stretching vibration [11]. The sharp, intense nature of this peak makes nitrile compounds easily identifiable through infrared spectroscopy [11].

Carbon-hydrogen stretching vibrations appear in the 2800-3100 wavenumber region, representing the aliphatic hydrogen atoms present in the molecule [7]. The carbon-oxygen stretching vibrations of the ester group typically manifest as moderate intensity bands between 1000-1300 wavenumbers [9]. The presence of the bromine atom influences the vibrational frequencies of adjacent carbon-hydrogen and carbon-carbon bonds, though these effects are subtle compared to the major functional group absorptions [12].

Functional GroupWavenumber Range (cm⁻¹)IntensityAssignment
C≡N stretch2240-2260StrongNitrile group
C=O stretch1735-1750StrongEster carbonyl
C-H stretch2800-3100MediumAliphatic C-H
C-O stretch1000-1300MediumEster C-O

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-bromoethyl 2-cyanoacetate reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [13] [14]. The molecular ion peak appears at mass-to-charge ratio 192, corresponding to the molecular weight of the compound [1]. The presence of bromine introduces isotopic complexity, with the molecular ion peak exhibiting the characteristic 1:1 isotope pattern due to the ⁷⁹Br and ⁸¹Br isotopes [13].

Common fragmentation pathways include the loss of bromine radical, resulting in a significant fragment at mass-to-charge ratio 113 [13]. Alpha-cleavage adjacent to the carbonyl group represents another major fragmentation mechanism, leading to the formation of characteristic ester fragment ions [13]. The cyano group typically remains intact during fragmentation due to the strength of the carbon-nitrogen triple bond, often appearing in fragment ions that retain this functionality [13].

The bromoethyl portion of the molecule undergoes characteristic fragmentation patterns similar to other alkyl halides [13]. Loss of hydrogen bromide represents a common neutral loss, producing fragments that retain the remaining carbon skeleton [13]. Electrospray ionization mass spectrometry provides additional structural information through the formation of protonated molecular ions and sodium adducts [14].

Fragment m/zRelative IntensityProposed StructureFragmentation Pathway
192Molecular ionComplete moleculeMolecular ion
113HighLoss of BrLoss of bromine radical
45MediumEster fragmentAlpha-cleavage
27MediumCN fragmentCyano group retention

Crystallographic and Conformational Analysis

The crystallographic analysis of 2-bromoethyl 2-cyanoacetate provides detailed information about the three-dimensional molecular structure and intermolecular interactions within the solid state [15] [16]. Crystal structure determination reveals the precise bond lengths, bond angles, and conformational preferences of the molecule [17]. The compound typically crystallizes in standard space groups that accommodate the molecular geometry and intermolecular hydrogen bonding patterns [16].

Conformational analysis demonstrates that the molecule adopts preferred orientations that minimize steric interactions between the bulky bromine atom and other substituents [15] [17]. The ester group exhibits typical planar geometry around the carbonyl carbon, with the cyano group maintaining its linear arrangement [17]. The bromoethyl chain adopts extended conformations that reduce unfavorable steric interactions [15].

Bond length measurements reveal typical values for carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-bromine bonds within their expected ranges [16] [17]. The carbon-nitrogen triple bond length falls within the standard range of 1.14-1.17 Angstroms, while the carbon-bromine bond exhibits the characteristic length of approximately 1.94 Angstroms [17]. Intermolecular interactions in the crystal lattice include weak hydrogen bonding interactions and van der Waals forces [15] [17].

ParameterValue RangeStandard Deviation
C≡N bond length1.14-1.17 ű0.01 Å
C-Br bond length1.92-1.96 ű0.02 Å
C=O bond length1.20-1.24 ű0.01 Å
C-O bond length1.32-1.36 ű0.02 Å

Computational Modeling of Electronic Structure

Computational chemistry methods provide comprehensive insights into the electronic structure and molecular properties of 2-bromoethyl 2-cyanoacetate through quantum mechanical calculations [18] [19]. These theoretical approaches complement experimental characterization by predicting molecular geometry, electronic distribution, and energetic properties [19] [20].

Density Functional Theory Calculations

Density functional theory calculations using hybrid functionals such as B3LYP provide accurate predictions of molecular geometry and electronic properties [18] [19]. Basis sets of appropriate size, including polarization and diffuse functions, ensure reliable computational results [21]. The calculated molecular geometry typically shows excellent agreement with experimental crystallographic data when available [19].

Electronic structure calculations reveal the distribution of electron density throughout the molecule, highlighting the electron-withdrawing effects of both the cyano and bromo substituents [18] [19]. The carbonyl carbon exhibits significant positive charge character due to the electronegative oxygen atom and the influence of adjacent electron-withdrawing groups [19]. Dipole moment calculations indicate substantial molecular polarity arising from the asymmetric distribution of electronegative atoms [19].

Vibrational frequency calculations provide theoretical predictions of infrared and Raman spectra, allowing direct comparison with experimental spectroscopic data [19]. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations [22]. Natural bond orbital analysis reveals the electronic interactions between different molecular orbitals and provides insights into charge transfer mechanisms [19].

Calculated PropertyDFT ValueExperimental ValueDeviation
C≡N frequency2280 cm⁻¹2250 cm⁻¹+30 cm⁻¹
C=O frequency1760 cm⁻¹1745 cm⁻¹+15 cm⁻¹
Dipole moment4.2 DNot available-
HOMO energy-7.1 eVNot available-

Molecular Orbital Configuration Analysis

Molecular orbital analysis provides detailed understanding of the electronic structure and bonding characteristics of 2-bromoethyl 2-cyanoacetate [20] [23]. The highest occupied molecular orbital typically exhibits significant contribution from the lone pairs on the oxygen and nitrogen atoms, reflecting the electron-rich character of these heteroatoms [20]. The lowest unoccupied molecular orbital often shows substantial character on the carbonyl carbon and the cyano carbon, indicating the electrophilic nature of these centers [23].

Frontier molecular orbital analysis reveals the energy gap between the highest occupied and lowest unoccupied molecular orbitals, which correlates with the chemical reactivity and electronic excitation properties of the molecule [24] [20]. The relatively large energy gap indicates kinetic stability under normal conditions while the localization of frontier orbitals suggests specific reactive sites [20].

The molecular orbital configuration demonstrates the delocalization of π-electron density across the conjugated systems within the molecule [23]. The cyano group contributes significantly to the π-system through its triple bond, while the carbonyl group provides additional π-character [20]. Electron density maps generated from molecular orbital calculations illustrate the spatial distribution of bonding and antibonding orbitals [23].

Population analysis methods, including Mulliken and natural population analysis, provide quantitative estimates of atomic charges and electron distributions [19]. These calculations reveal the polarization of bonds due to electronegativity differences and the influence of electron-withdrawing substituents on the overall charge distribution [20]. The results support the interpretation of spectroscopic data and provide theoretical foundation for understanding the chemical behavior of the compound [23].

Molecular OrbitalEnergy (eV)Primary CharacterLocalization
HOMO-7.1O, N lone pairsHeteroatoms
LUMO-2.3π* C=O, C≡NElectrophilic centers
HOMO-1-8.2π C=OCarbonyl region
LUMO+1-1.1σ* C-BrBromoethyl chain

The bromination of cyanoacetate derivatives represents a cornerstone transformation in organic synthesis, particularly for the preparation of 2-Bromoethyl 2-cyanoacetate. This section explores the diverse methodological approaches that have been developed to achieve efficient bromination while addressing the inherent challenges associated with these transformations.

Direct Bromination with Molecular Bromine

The classical approach to brominating cyanoacetate derivatives involves the direct use of molecular bromine. This methodology has been extensively studied and optimized for ethyl cyanoacetate, serving as a foundational model for understanding bromination mechanisms . The reaction typically proceeds through an enolate intermediate formation, where the α-hydrogen of the cyanoacetate is deprotonated, generating a resonance-stabilized enolate that subsequently reacts with bromine.

Laboratory-scale synthesis employing direct bromination utilizes a stoichiometric ratio of 1:1 between ethyl cyanoacetate and bromine, with reactions conducted in anhydrous solvents such as acetic acid or carbon tetrachloride at ambient temperature . The exothermic nature of the reaction necessitates careful temperature control, with bromine addition typically performed over 1-2 hours to maintain reaction temperatures between 20-25°C. Under these optimized conditions, yields ranging from 75% to 85% are achievable after purification .

The mechanistic pathway involves enolate intermediate formation through deprotonation of the α-hydrogen by the solvent or trace base, generating a resonance-stabilized enolate that reacts with bromine to form the mono-brominated product . The cyano group plays a crucial role in stabilizing the intermediate through conjugation, while the ester moiety enhances solubility in polar aprotic solvents.

Alternative Brominating Agents

N-Bromosuccinimide (NBS) Systems

N-Bromosuccinimide has emerged as a valuable alternative to molecular bromine, offering improved handling characteristics and reduced toxicity concerns [2]. The bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent has demonstrated superior performance, with yields exceeding 80% achieved in educational and research settings [2]. The reaction mechanism involves the formation of electrophilic bromine species through the decomposition of NBS under acidic conditions.

Comparative studies have shown that pyridine hydrobromide perbromide exhibits the highest efficiency with yields of 85% under identical conditions, while NBS reactions showed poor performance with only small amounts of products generated after three hours [2]. The enhanced performance of pyridine hydrobromide perbromide can be attributed to its ability to generate active bromine species more efficiently in the reaction medium.

Pyridine Hydrobromide Perbromide

This brominating agent has shown exceptional promise in academic and industrial applications. The reaction of 4-chloroacetophenone with pyridine hydrobromide perbromide in acetic acid at 90°C using a molar ratio of substrate to brominator of 1.0:1.1 achieved yields exceeding 80% in 4-5 hours [2]. The methodology demonstrates significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability.

Photochemical Bromination Approaches

Photochemical bromination represents a cutting-edge approach that leverages visible light to initiate bromination reactions [3]. This methodology offers distinct advantages over thermal processes, particularly in terms of selectivity and reaction control. The process utilizes N-bromosuccinimide as a precatalyst, with visible light irradiation generating bromine radicals that serve as polarity-reversal catalysts.

The photochemical approach has demonstrated remarkable efficiency in continuous flow systems, achieving productivities of 4.1 kg/h with space-time yields of 82 kg/L/h [4]. The methodology benefits from precise control over irradiation parameters, temperature, and residence time, resulting in excellent selectivity for desired products while minimizing side reactions.

Mechanistic Considerations

The photochemical bromination proceeds through a radical mechanism initiated by visible light-induced homolysis of NBS or bromine species [3]. The generated bromine radicals abstract hydrogen atoms from aldehydes or other substrates to produce nucleophilic carbon radicals, which subsequently undergo selective bromination. The key advantage lies in the ability to generate and maintain active bromine radicals under mild conditions without requiring chemical initiators.

Catalytic Bromination Systems

Aluminum Chloride-Catalyzed Processes

The use of aluminum chloride as a catalyst for bromination reactions has shown promise in specific applications. The cyanation and bromination of electron-rich aromatic compounds using BrCN in the presence of AlCl3 under solvent-free conditions achieved yields of 50-78% for various substrates [5]. The catalyst facilitates the formation of electrophilic bromine species through the activation of BrCN, generating complexes such as δ⁻Br―δ⁺CN―AlCl3 or [CN]⁺[AlCl3Br]⁻.

Ionic Liquid-Catalyzed Systems

Ionic liquids have emerged as environmentally friendly catalysts for bromination reactions, offering controllable chemoselectivity and high efficiency [6]. The use of N-butylpyridinium nitrate as a catalyst for aerobic bromination has demonstrated exceptional performance, with reactions proceeding at room temperature and achieving yields up to 90% for monobromination products [6].

The ionic liquid-catalyzed system operates through a radical pathway, with the nitrate anion playing a crucial role in generating active bromine species from HBr or NaBr/AcOH systems [6]. The methodology offers several advantages, including direct catalyst recyclability, broad substrate scope, and the ability to control the degree of bromination through adjustment of reaction parameters.

Bromination MethodYield (%)Reaction TimeTemperature (°C)Key Advantages
Direct Br275-851-2 h20-25Established, direct
NBS60-803-4 h25-90Stable reagent
Pyridine hydrobromide perbromide85-903 h90High yield, safe
Photochemical80-950.5-1.5 h20-65Selective, efficient
AlCl3-catalyzed50-781-2 h25Mild conditions
Ionic liquid-catalyzed80-952-8 h20-90Environmentally friendly

Solvent Systems and Reaction Kinetics

The choice of solvent system plays a pivotal role in determining the efficiency, selectivity, and kinetics of bromination reactions involving cyanoacetate derivatives. This section examines the relationships between solvent properties and reaction outcomes, providing insights into optimal solvent selection for various bromination methodologies.

Solvent Polarity Effects

The polarity of the reaction medium significantly influences the bromination kinetics and selectivity. Polar protic solvents such as acetic acid have demonstrated exceptional performance in bromination reactions, with reaction rate constants of 2.5 × 10⁻³ M⁻¹s⁻¹ and conversion rates of 85% [7]. The high polarity index of 6.2 for acetic acid facilitates the stabilization of charged intermediates formed during the enolate generation and bromination steps.

Acetonitrile, with a polarity index of 5.8, has shown superior performance in photochemical bromination systems, achieving reaction rate constants of 4.1 × 10⁻³ M⁻¹s⁻¹ and conversion rates of 88% [7]. The aprotic nature of acetonitrile provides an optimal environment for radical-mediated processes while maintaining high selectivity (94%) for desired products.

Dimethyl Sulfoxide (DMSO) Systems

DMSO represents the most polar solvent system investigated, with a polarity index of 7.2 and the highest reaction rate constant of 5.8 × 10⁻³ M⁻¹s⁻¹ [8]. The exceptional solvating ability of DMSO for ionic species contributes to enhanced conversion rates (92%) and selectivity (96%). The conjugate hydrocyanation of chalcone derivatives using ethyl cyanoacetate in DMSO demonstrated that high polar solvents are advantageous for the formation of desired products [9].

Halogenated Solvent Systems

Carbon Tetrachloride and Dichloromethane

Halogenated solvents have traditionally been employed in bromination reactions due to their chemical inertness and ability to dissolve both organic substrates and bromine [7]. Carbon tetrachloride, with a low polarity index of 1.6, exhibits moderate reaction rates (1.8 × 10⁻³ M⁻¹s⁻¹) and conversion rates (78%). However, environmental and safety concerns have led to the development of alternative solvent systems.

Dichloromethane presents a balanced approach with a polarity index of 3.1, achieving reaction rate constants of 3.2 × 10⁻³ M⁻¹s⁻¹ and conversion rates of 82% [7]. The higher polarity compared to carbon tetrachloride provides better solvation of ionic intermediates while maintaining good stability under reaction conditions.

Chloroform Applications

Chloroform has been employed in specific bromination applications, particularly for NBS-mediated reactions. The solvent demonstrates moderate performance with reaction rate constants of 2.1 × 10⁻³ M⁻¹s⁻¹ and conversion rates of 75% [7]. The moderate polarity (4.1) and good solvating properties make chloroform suitable for reactions requiring controlled reactivity.

Aromatic Solvent Systems

Toluene and Benzene Derivatives

Aromatic solvents such as toluene exhibit lower reactivity in bromination systems, with reaction rate constants of 0.8 × 10⁻³ M⁻¹s⁻¹ and conversion rates of 58% [7]. The low polarity index of 2.4 limits the stabilization of charged intermediates, resulting in reduced reaction efficiency. However, toluene finds application in specific synthetic routes where its chemical inertness is advantageous.

Alcoholic Solvent Systems

Ethanol and Methanol

Alcoholic solvents present unique challenges in bromination reactions due to their potential to undergo side reactions with brominating agents. Ethanol demonstrates moderate reaction rates (1.2 × 10⁻³ M⁻¹s⁻¹) and conversion rates (65%), with selectivity compromised by competing alcohol oxidation reactions [7]. The synthesis of ethyl cyanoacetate from cyanoacetic acid in ethanol with sulfuric acid catalysis has been optimized to achieve yields of 77-80% [10].

Reaction Kinetics and Mechanism

Temperature Effects on Kinetics

The kinetics of bromination reactions are strongly temperature-dependent, with activation energies varying significantly across different solvent systems. Studies have shown that the activation energy for bromination increases linearly with pH, indicating higher energy barriers under less acidic conditions [11]. The optimal temperature range for most bromination reactions lies between 20-90°C, depending on the specific solvent system employed.

pH-Dependent Kinetics

The pH of the reaction medium profoundly influences bromination kinetics, with acidic conditions generally favoring faster reaction rates. The relationship between observed rate constants and pH follows an empirical exponential decay function (k = a·e^(-b·pH)), corresponding to a fractional positive order dependence on hydrogen ion concentration [11]. This relationship emphasizes the crucial role of proton concentration in facilitating bromination reactions.

Solvent-Specific Kinetic Parameters

Different solvent systems exhibit distinct kinetic profiles, with polar aprotic solvents generally providing superior performance in terms of reaction rates and selectivity. The kinetic isotope effects observed in various solvents provide insights into the mechanism, with significant KIE values indicating ionic pathways rather than radical mechanisms [8].

Solvent SystemPolarity IndexRate Constant (M⁻¹s⁻¹)Conversion (%)Selectivity (%)
Acetic acid6.22.5 × 10⁻³8592
DMSO7.25.8 × 10⁻³9296
Acetonitrile5.84.1 × 10⁻³8894
Dichloromethane3.13.2 × 10⁻³8285
Carbon tetrachloride1.61.8 × 10⁻³7888
Ethanol4.31.2 × 10⁻³6582

Catalytic Approaches and Yield Optimization

The development of efficient catalytic systems for the bromination of cyanoacetate derivatives has become increasingly important in modern synthetic chemistry. This section explores various catalytic approaches that have been developed to enhance reaction yields, improve selectivity, and reduce environmental impact.

Lewis Acid Catalysis

Aluminum Chloride Systems

Aluminum chloride has emerged as a versatile Lewis acid catalyst for bromination reactions, particularly in the activation of bromine-containing reagents. The catalytic system operates through the formation of activated bromine complexes, such as δ⁻Br―δ⁺CN―AlCl3 or [CN]⁺[AlCl3Br]⁻, which exhibit enhanced electrophilicity compared to uncatalyzed systems [5]. Under optimized conditions using 10-20 mol% catalyst loading, yields of 78% have been achieved for aromatic bromination reactions.

The mechanism involves the initial coordination of aluminum chloride to the bromine-containing reagent, followed by the generation of highly electrophilic bromine species. The Lewis acid activation reduces the activation energy for bromination, enabling reactions to proceed under milder conditions while maintaining high selectivity for desired products [5].

Other Lewis Acid Systems

Various other Lewis acids have been investigated for bromination catalysis, including iron(III) chloride, titanium(IV) chloride, and zinc chloride. These systems typically require catalyst loadings of 10-30 mol% and achieve yields of 82% under optimized conditions [12]. The choice of Lewis acid depends on the specific substrate and reaction conditions, with aluminum chloride generally providing the best balance of activity and selectivity.

Transition Metal Catalysis

Palladium-Catalyzed Systems

Palladium catalysis has revolutionized the field of carbon-carbon bond formation and has been successfully applied to bromination reactions. The palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides represents a significant advancement in synthetic methodology [13]. Using [Pd2Cl2(allyl)2]/S-Phos as the catalyst system, yields of 85% have been achieved for monoarylated products without the use of additional base.

The mechanism involves the initial oxidative addition of the aryl halide to the palladium center, followed by decarboxylative coupling with the cyanoacetate substrate. The catalyst system demonstrates excellent selectivity for monoarylated products, with turnover numbers ranging from 6-8 under optimized conditions [13].

Copper-Catalyzed Systems

Copper catalysis has shown promise in decarboxylative alkynylation reactions of quaternary α-cyano acetate salts. The copper-catalyzed system achieves yields of 85% with catalyst loadings of 5-15 mol% and turnover numbers of 6-8 [14]. The methodology demonstrates broad substrate scope and excellent functional group tolerance.

Organocatalytic Systems

Organic Base Catalysis

Organic bases have been employed as catalysts for bromination reactions, particularly in systems where metal contamination must be avoided. The use of organic bases such as potassium hydroxide, sodium hydroxide, and various amines has been investigated for the bromination of cyanoacetate derivatives [9]. These systems typically require higher catalyst loadings (10-50 mol%) but achieve yields of 72% under optimized conditions.

The conjugate hydrocyanation of chalcone derivatives using ethyl cyanoacetate and potassium hydroxide as a base achieved yields of 92% under optimized conditions [9]. The reaction proceeds through base-catalyzed enolate formation, followed by nucleophilic addition to the electrophilic substrate.

Photocatalytic Systems

Visible Light Photocatalysis

Photocatalytic bromination has emerged as a powerful methodology for achieving selective transformations under mild conditions. The use of organic photocatalysts such as Eosin Y disodium salt enables bromination of aliphatic and benzylic C-H bonds under visible light irradiation [15]. These systems typically require low catalyst loadings (1-5 mol%) and achieve yields of 88% with exceptional turnover numbers of 15-20.

The mechanism involves the photochemical generation of reactive bromine species through visible light-induced processes. The photocatalyst facilitates the formation of bromine radicals, which subsequently engage in selective C-H activation and bromination reactions [15].

Photoredox Catalysis

Photoredox catalysis has been successfully applied to bromination reactions, particularly for the selective functionalization of aromatic and aliphatic substrates. The methodology utilizes visible light photoredox catalysis to generate bromine species in situ, enabling efficient bromination under mild conditions [16]. The approach demonstrates excellent selectivity and functional group tolerance.

Ionic Liquid Catalysis

Pyridinium-Based Ionic Liquids

Ionic liquid catalysis represents a green and sustainable approach to bromination reactions. N-butylpyridinium nitrate ([C4Py]NO3) has been demonstrated as an effective catalyst for aerobic bromination, achieving yields of 90% with catalyst loadings of 5-10 mol% [6]. The ionic liquid system operates through a radical pathway, with the nitrate anion playing a crucial role in generating active bromine species.

The ionic liquid catalyst offers several advantages, including direct recyclability, broad substrate scope, and controllable chemoselectivity. The system enables mono-, di-, and multi-bromination products to be obtained selectively by adjusting reaction parameters such as temperature, bromine equivalent, and catalyst loading [6].

Catalyst Recyclability

One of the key advantages of ionic liquid catalysis is the ability to recycle the catalyst through simple workup procedures. The [C4Py]NO3 catalyst can be directly reused without significant loss of activity, making the system economically viable for large-scale applications [6]. The recyclability studies have demonstrated consistent performance over multiple cycles, with yields maintained above 85%.

Yield Optimization Strategies

Parameter Optimization

Systematic optimization of reaction parameters has been crucial for achieving high yields in catalytic bromination reactions. Key parameters include catalyst loading, reaction temperature, solvent choice, and reaction time. Design of experiments (DoE) approaches have been employed to identify optimal conditions and understand parameter interactions [17].

Reaction Monitoring and Control

Real-time monitoring of bromination reactions using techniques such as in situ NMR spectroscopy and online chromatography has enabled better understanding of reaction kinetics and optimization of yields [18]. The use of automated systems for parameter control has resulted in improved reproducibility and higher yields.

Catalyst TypeLoading (mol%)Yield (%)TONSubstrate Scope
Aluminum chloride10-20784-5Aromatic compounds
Palladium complexes5-15856-8Various substrates
Ionic liquids5-10909-12Broad scope
Organic bases10-50722-3Limited scope
Photocatalysts1-58815-20Aromatic/aliphatic

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of 2-Bromoethyl 2-cyanoacetate presents numerous challenges that must be addressed to ensure safe, efficient, and economically viable manufacturing processes. This section examines the key obstacles and current approaches to overcome them.

Scale-up Engineering Challenges

Heat Management and Reaction Control

The exothermic nature of bromination reactions presents significant challenges in industrial-scale operations. Heat management becomes critical when scaling up from laboratory to production scale, as inadequate heat removal can lead to runaway reactions and safety hazards [4]. The development of efficient heat transfer systems and precise temperature control mechanisms is essential for maintaining reaction selectivity and yield.

Continuous flow reactors have emerged as a solution to heat management challenges, offering superior heat transfer characteristics compared to batch systems. The high surface-to-volume ratio of flow reactors enables efficient heat dissipation, while the small reaction volumes minimize the risk of thermal runaway [21]. Multi-kilogram per hour productivities have been achieved using continuous flow photochemical systems with space-time yields of 82 kg/L/h [4].

Mixing and Mass Transfer

Efficient mixing becomes increasingly challenging as reactor sizes increase, particularly for heterogeneous bromination systems. The need for intense mixing throughout the reactor volume is critical for maintaining reaction uniformity and preventing local hot spots [4]. Advanced mixing technologies, including static mixers and microreactor systems, have been developed to address these challenges.

The use of rotating packed bed reactors has shown promise for improving mixing efficiency in bromination reactions. These systems provide enhanced micro-mixing capabilities, resulting in improved reaction selectivity and reduced side product formation [22].

Process Control and Automation

Temperature and pH Control

Precise control of reaction parameters is crucial for maintaining product quality and safety in industrial operations. The pH-dependent nature of many bromination reactions requires sophisticated control systems to maintain optimal conditions [11]. Automated systems with real-time monitoring and feedback control have been developed to ensure consistent operation.

The relationship between pH and reaction kinetics has been well-established, with optimal pH ranges identified for different bromination systems. For example, the optimal pH for KBr-based systems is pH 3, while NBS systems perform best at pH 4 [11]. Automated pH control systems must maintain these precise conditions throughout the production campaign.

Online Monitoring and Quality Control

The implementation of online analytical techniques has become essential for maintaining product quality in industrial bromination processes. Real-time monitoring using techniques such as online chromatography, spectroscopy, and process mass spectrometry enables immediate detection of process deviations and quality issues [4].

Advanced process control systems incorporating chemometric models and machine learning algorithms have been developed to optimize reaction conditions and predict product quality. These systems enable proactive process adjustments to maintain optimal performance and minimize batch failures [17].

Economic Considerations

Raw Material Costs and Availability

The economic viability of industrial-scale bromination depends heavily on raw material costs and availability. Bromine is an expensive raw material, and its price volatility can significantly impact production economics [20]. The development of efficient bromine recovery and recycling systems has become crucial for maintaining competitive costs.

Recovery systems for bromine from process streams and waste waters have been developed to minimize raw material consumption. These systems typically achieve recovery efficiencies of 85-95%, significantly reducing the overall bromine requirement [23].

Process Optimization and Efficiency

Continuous process optimization is essential for maintaining economic competitiveness in industrial bromination operations. The implementation of advanced process control systems and optimization algorithms has enabled significant improvements in yield and throughput [17]. Process intensification strategies, including the use of microreactor technology and continuous flow systems, have demonstrated substantial improvements in space-time yields.

The development of more efficient catalytic systems has also contributed to improved economics. Catalyst recycling and reuse strategies have been implemented to reduce catalyst costs, with some systems achieving turnover numbers exceeding 15-20 [6].

Environmental Impact and Sustainability

Waste Minimization and Treatment

The environmental impact of industrial bromination processes has become a key consideration in process design. The generation of bromine-containing waste streams requires specialized treatment systems to prevent environmental contamination [20]. Advanced oxidation processes and biological treatment systems have been developed for the treatment of bromine-containing effluents.

The implementation of green chemistry principles has led to the development of more sustainable bromination processes. Aerobic bromination systems using oxygen as the oxidant have been developed to minimize waste generation [6]. These systems achieve high yields while producing only inorganic salt by-products that can be safely disposed of or recycled.

Emission Control and Air Quality

Bromine emissions from industrial processes require sophisticated control systems to meet environmental regulations. Scrubber systems using alkaline solutions are employed to capture bromine vapors and prevent their release to the atmosphere [20]. The design of these systems must account for the high reactivity and corrosivity of bromine.

Technology Development and Innovation

Continuous Flow Technology

The development of continuous flow technology has revolutionized industrial bromination processes. Flow reactors offer numerous advantages over batch systems, including improved safety, better heat management, and enhanced process control [21]. The technology enables the production of high-quality products with minimal waste generation.

Recent advances in flow reactor design have focused on improving scalability and reliability. Modular reactor systems that can be numbered up to achieve desired production rates have been developed, enabling flexible production capacity [4]. These systems have demonstrated successful operation on multi-kilogram scales with excellent product quality.

Process Intensification

Process intensification strategies have been employed to improve the efficiency and sustainability of industrial bromination processes. Microreactor technology offers significant advantages in terms of heat and mass transfer, enabling more efficient reactions with reduced energy consumption [21]. The technology has been successfully demonstrated for various bromination applications.

Challenge CategoryImpact SeverityCurrent SolutionsTechnology Maturity
Safety and HandlingHighFlow reactors, containmentDeveloping
Scale-up EngineeringHighContinuous processingEstablished
Process ControlMediumAutomated systemsMature
Economic ConsiderationsMediumProcess optimizationMature
Environmental ImpactHighGreen chemistry approachesDeveloping
Quality ControlMediumOnline monitoringMature

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

190.95819 g/mol

Monoisotopic Mass

190.95819 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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